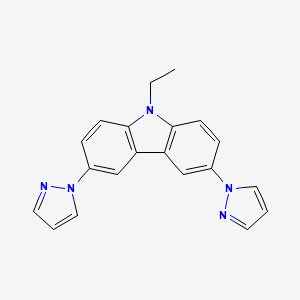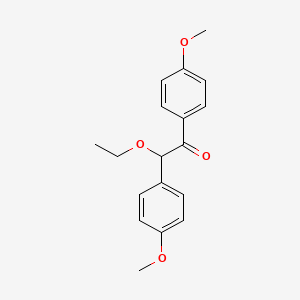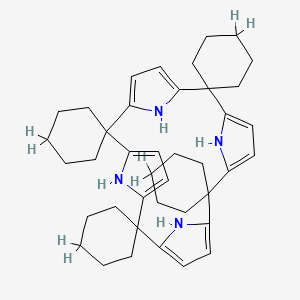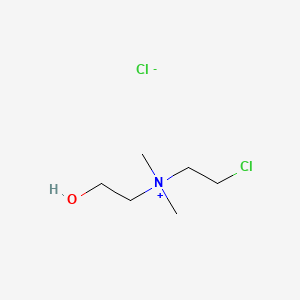
2-Methylbenzenearsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)arsonic acid, also known as 2-methylbenzenearsonic acid, is an organoarsenic compound characterized by the presence of a methyl group attached to a phenyl ring, which is further bonded to an arsonic acid group. This compound is part of the broader class of arsonic acids, which are known for their applications in various fields, including agriculture and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of aromatic arsonic acids, including (2-methylphenyl)arsonic acid, can be achieved through several methods. One common method is the Bart reaction, which involves the interaction of a diazonium salt with an inorganic arsenic compound . Another method is the Béchamp reaction, which uses arsenic acid as the electrophile in an electrophilic aromatic substitution reaction .
Industrial Production Methods: Industrial production of (2-methylphenyl)arsonic acid typically involves large-scale synthesis using the aforementioned methods. The Bart reaction is particularly favored due to its efficiency and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert (2-methylphenyl)arsonic acid to its corresponding arsine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: Reagents like diazonium salts and arsenic acid are employed in substitution reactions.
Major Products: The major products formed from these reactions include various arsonic acid derivatives and arsine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Methylphenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of (2-methylphenyl)arsonic acid involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known that arsonic acids can interfere with cellular processes by binding to thiol groups in proteins .
Comparaison Avec Des Composés Similaires
Methylarsonic acid: Contains a methyl group attached to the arsonic acid moiety.
Phenylarsonic acid: Contains a phenyl group attached to the arsonic acid moiety.
Arsanilic acid: Contains an aniline group attached to the arsonic acid moiety.
Uniqueness: (2-Methylphenyl)arsonic acid is unique due to the presence of both a methyl group and a phenyl ring, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
3969-57-1 |
|---|---|
Formule moléculaire |
C7H9AsO3 |
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
(2-methylphenyl)arsonic acid |
InChI |
InChI=1S/C7H9AsO3/c1-6-4-2-3-5-7(6)8(9,10)11/h2-5H,1H3,(H2,9,10,11) |
Clé InChI |
DPJPCCXYYXKLSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)



![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)

![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)




![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)

